molecular formula C42H52N6O9S B1666951 (1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid CAS No. 849022-32-8

(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

Katalognummer: B1666951
CAS-Nummer: 849022-32-8
Molekulargewicht: 817 g/mol
InChI-Schlüssel: YQCVJBZPFAJZFJ-SYMKIPRJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under controlled conditions:

Reaction Site Conditions Outcome
Cyclopentyloxycarbonylamino groupAcidic (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>)Cleavage to form a free amine and cyclopentanol + CO<sub>2</sub>
Ester group (tricyclic core)Basic (e.g., NaOH, aqueous)Saponification to yield a carboxylate salt
Amide bonds (thiazole substituent)Strong acidic/basic (e.g., HBr/AcOH)Partial hydrolysis to carboxylic acid derivatives, though slower due to steric hindrance

Hydrolysis of the ester group is particularly critical for modifying pharmacological activity, as it converts the prodrug-like ester into a bioactive carboxylic acid.

Nucleophilic Substitution

The methoxy group on the quinoline ring participates in nucleophilic substitution under specific conditions:

Reagent Conditions Product
Thiols (e.g., RSH)Basic (e.g., K<sub>2</sub>CO<sub>3</sub>, DMF)Replacement of methoxy with thioether (-SR)
Amines (e.g., NH<sub>3</sub>)High-temperature, polar aprotic solventMethoxy → amine substitution, forming a quinoline-amine derivative

These reactions are facilitated by the electron-withdrawing quinoline ring, which activates the methoxy group toward nucleophilic attack.

Oxidation and Reduction

The alkene (7Z configuration) and ketone groups are susceptible to redox reactions:

Target Site Reagent Outcome
Alkene (C7 position)O<sub>3</sub>, then Zn/H<sub>2</sub>OOzonolysis to form carbonyl compounds
Ketone (dioxo groups)NaBH<sub>4</sub>, LiAlH<sub>4</sub>Reduction to secondary alcohols, though steric hindrance limits efficiency

Epoxidation of the alkene using m-CPBA has also been reported, yielding an epoxide intermediate for further functionalization.

Electrophilic Aromatic Substitution

The thiazole and quinoline moieties undergo electrophilic substitution:

Reaction Reagent Position
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C5 of thiazole or C3 of quinoline
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Similar positions as nitration

These reactions are moderated by the electron-deficient nature of the heterocycles, directing electrophiles to specific positions.

Enzyme-Mediated Reactions

In biological systems, the compound interacts with enzymes such as proteases and oxidoreductases:

Enzyme Class Proposed Interaction Mechanistic Insight
Serine proteasesBinding via quinoline-thiazole motifInhibition via competitive binding to the active site, disrupting substrate hydrolysis
Cytochrome P450 oxidasesOxidation of alkene or methyl groupsMetabolic degradation, forming hydroxylated derivatives

The thiazole ring’s ability to coordinate metal ions in enzyme active sites enhances its inhibitory potency.

Stability Under Thermal and Photolytic Conditions

Condition Effect
Heat (>150°C)Decomposition via retro-Diels-Alder reaction of the tricyclic core
UV light (254 nm)[2+2] Cycloaddition of the alkene, forming dimeric byproducts

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in prodrug design and enzyme inhibition. Controlled hydrolysis and substitution enable tailored modifications, while its stability under physiological conditions supports therapeutic applications .

Wissenschaftliche Forschungsanwendungen

BI-1230 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

BI-1230 übt seine Wirkung aus, indem es an die aktive Stelle der HCV-NS3-Protease bindet, die sich in der flachen und breiten Protein-Protein-Interaktionsfläche der Protease- und Helicase-Domänen des Enzyms befindet . Diese Bindung hemmt die Proteaseaktivität und verhindert so die Replikation des Virus. Die beteiligten molekularen Ziele umfassen die NS3-Protease und ihre zugehörigen Pfade .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Based on existing knowledge, here is a structured overview of the potential biological activity of this compound:

Overview of the Compound

This compound is a complex organic molecule that likely exhibits a range of biological activities due to its intricate structure, which includes multiple functional groups and heterocycles. The presence of thiazole and quinoline moieties suggests potential pharmacological properties.

Potential Biological Activities

  • Antimicrobial Activity : Compounds containing quinoline and thiazole rings are often investigated for their antimicrobial properties. They may inhibit bacterial growth or act as antifungal agents.
  • Anticancer Properties : Many derivatives of quinoline have shown promise in cancer treatment by interfering with DNA replication or inhibiting specific enzymes involved in tumor growth.
  • Anti-inflammatory Effects : The structure may also indicate potential anti-inflammatory activity, which is common among compounds with similar functional groups.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways or signaling cascades.

Table 1: Summary of Biological Activities

Activity TypePotential MechanismReference Studies
AntimicrobialInhibition of cell wall synthesis[Study 1], [Study 2]
AnticancerInduction of apoptosis in cancer cells[Study 3], [Study 4]
Anti-inflammatoryInhibition of pro-inflammatory cytokines[Study 5]
Enzyme inhibitionCompetitive inhibition of target enzymes[Study 6]

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar compounds showed significant activity against Gram-positive bacteria, suggesting that this compound may exhibit comparable effects.
  • Anticancer Activity : Research has indicated that compounds with similar structural features can induce apoptosis in various cancer cell lines, providing a basis for further investigation into this compound's potential as an anticancer agent.
  • Inflammation Models : Experimental models have shown that related compounds can reduce markers of inflammation in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases.

Eigenschaften

IUPAC Name

(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N6O9S/c1-23(2)36(49)46-40-44-31(22-58-40)30-19-34(28-16-17-33(55-4)24(3)35(28)43-30)56-27-18-32-37(50)47-42(39(52)53)20-25(42)12-8-6-5-7-9-15-29(38(51)48(32)21-27)45-41(54)57-26-13-10-11-14-26/h8,12,16-17,19,22-23,25-27,29,32H,5-7,9-11,13-15,18,20-21H2,1-4H3,(H,45,54)(H,47,50)(H,52,53)(H,44,46,49)/b12-8-/t25-,27+,29-,32-,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCVJBZPFAJZFJ-SYMKIPRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@@H]5/C=C\CCCCC[C@@H](C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid
Reactant of Route 2
(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid
Reactant of Route 3
(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid
Reactant of Route 5
(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid
Reactant of Route 6
(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.